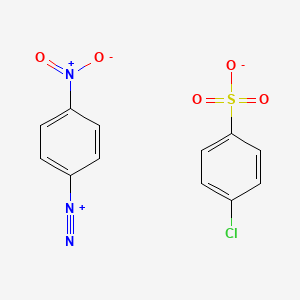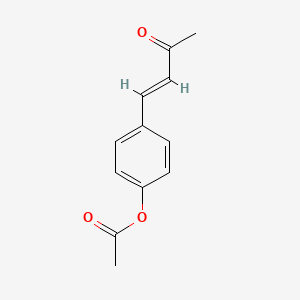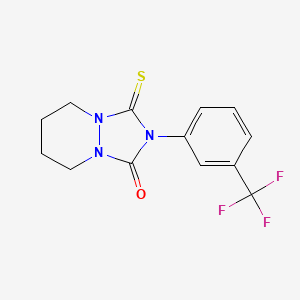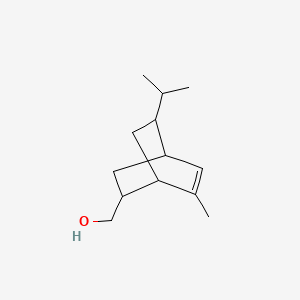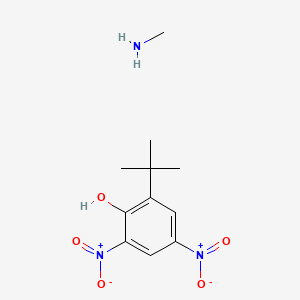
Einecs 281-631-0
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of 2-tert-butyl-4,6-dinitrophenol, compound with methylamine (1:1), involves the nitration of tert-butylphenol followed by a reaction with methylamine. The nitration process typically uses concentrated nitric acid and sulfuric acid as reagents under controlled temperature conditions to introduce nitro groups into the aromatic ring. The resulting dinitrophenol is then reacted with methylamine to form the final compound .
化学反応の分析
2-tert-butyl-4,6-dinitrophenol, compound with methylamine (1:1), undergoes various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, where the nitro groups can be replaced by other substituents under specific conditions.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form Schiff bases.
科学的研究の応用
This compound has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2-tert-butyl-4,6-dinitrophenol, compound with methylamine (1:1), involves its interaction with cellular components. The nitro groups can undergo reduction to form reactive intermediates that interact with cellular proteins and enzymes, leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .
類似化合物との比較
Similar compounds to 2-tert-butyl-4,6-dinitrophenol, compound with methylamine (1:1), include other dinitrophenol derivatives such as:
2,4-Dinitrophenol: Known for its use as a weight loss agent, though it is highly toxic.
2,6-Dinitrophenol: Used in the synthesis of dyes and explosives.
2-tert-butyl-4-nitrophenol: Used as an intermediate in organic synthesis.
2-tert-butyl-4,6-dinitrophenol, compound with methylamine (1:1), is unique due to its specific combination of tert-butyl and nitro groups, which confer distinct chemical and biological properties.
特性
CAS番号 |
84000-74-8 |
|---|---|
分子式 |
C11H17N3O5 |
分子量 |
271.27 g/mol |
IUPAC名 |
2-tert-butyl-4,6-dinitrophenol;methanamine |
InChI |
InChI=1S/C10H12N2O5.CH5N/c1-10(2,3)7-4-6(11(14)15)5-8(9(7)13)12(16)17;1-2/h4-5,13H,1-3H3;2H2,1H3 |
InChIキー |
TVZLWEAKUQLGNV-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=C(C(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-])O.CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


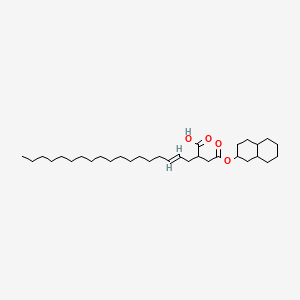

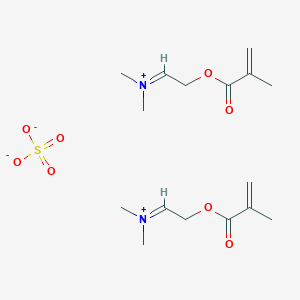
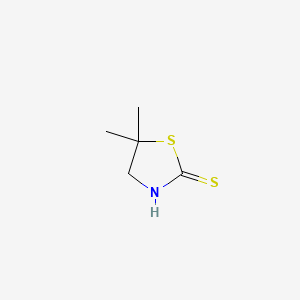
![4-[(4-Amino-3-ethylphenyl)methyl]-2-[(4-aminophenyl)methyl]aniline](/img/structure/B12681735.png)
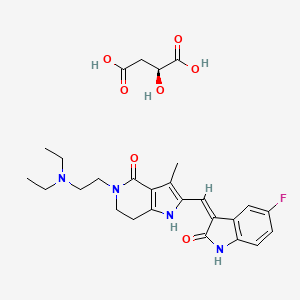
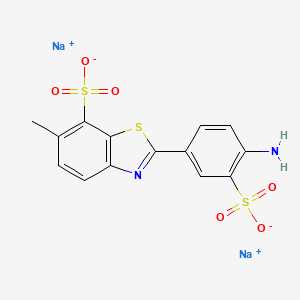
![1,2,4,5-tetrakis[(E)-prop-1-enyl]benzene](/img/structure/B12681749.png)
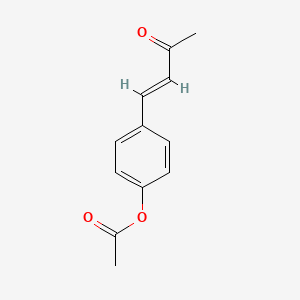
![N,N'''-Dodecane-1,12-diylbis[1,3,5-triazine-2,4,6-triamine]](/img/structure/B12681774.png)
